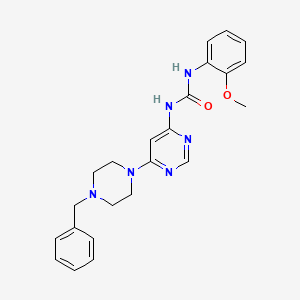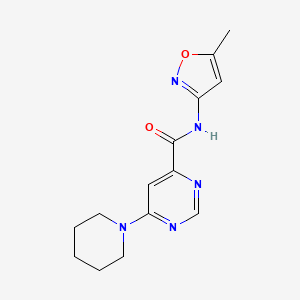
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure makes it an important tool for studying the physiological and biochemical effects of various substances.
Mécanisme D'action
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide acts as a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. When opioids bind to this receptor, they activate a signaling pathway that leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of opioids. N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide blocks the binding of opioids to the mu-opioid receptor, thereby preventing the activation of this signaling pathway.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide has been shown to block the analgesic effects of opioids, as well as the development of tolerance and dependence. N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide has also been shown to reduce the rewarding effects of opioids, which may help to prevent relapse in individuals with opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide is that it is a selective antagonist of the mu-opioid receptor, which means that it can be used to study the effects of opioids without interfering with other signaling pathways. However, one limitation of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide is that it is not effective against all opioids. Some opioids, such as methadone, do not bind to the mu-opioid receptor and are therefore not affected by N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide.
Orientations Futures
There are many potential future directions for research on N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide. One area of interest is the use of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide in the development of new treatments for opioid addiction. By blocking the mu-opioid receptor, N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide may be able to reduce the rewarding effects of opioids and prevent relapse in individuals with addiction. Another area of interest is the use of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide in the study of other G protein-coupled receptors, such as the delta-opioid receptor and the kappa-opioid receptor. By understanding the mechanisms underlying these receptors, researchers may be able to develop new treatments for a variety of conditions, including pain, anxiety, and depression.
Conclusion:
In conclusion, N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide, or N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and selective antagonism of the mu-opioid receptor make it an important tool for studying the physiological and biochemical effects of various substances. While there are limitations to its use, N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide has many potential future directions for research and may hold promise for the development of new treatments for opioid addiction and other conditions.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide involves several steps, including the reaction of 3-mercapto-1,2-thiazole with 2-methyl-4-phenoxybutyryl chloride, followed by the reaction with ammonia. The final product is obtained after purification and crystallization. The synthesis of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide has been widely used in scientific research as a tool to study the physiological and biochemical effects of various substances. It is commonly used in animal models to investigate the effects of opioids, such as morphine and fentanyl. N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. By blocking this receptor, N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide can help researchers understand the mechanisms underlying opioid addiction and tolerance.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(7-9-20-14-5-3-2-4-6-14)15(19)18-16(11-17)8-10-21-12-16/h2-6,13H,7-10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWIPZMNYIOTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)
![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)
![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)
![(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride](/img/structure/B3004070.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3004072.png)
![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)
![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)